molecular formula C14H14N2O3S B14346534 N,N-Dimethyl-10H-phenoxazine-2-sulfonamide CAS No. 92192-04-6

N,N-Dimethyl-10H-phenoxazine-2-sulfonamide

Cat. No.: B14346534
CAS No.: 92192-04-6
M. Wt: 290.34 g/mol
InChI Key: BVIGLSCRHCOLQE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-10H-phenoxazine-2-sulfonamide: is a chemical compound with the molecular formula C14H14N2O2S It is a derivative of phenoxazine, which is known for its diverse range of biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-10H-phenoxazine-2-sulfonamide typically involves the reaction of phenoxazine derivatives with sulfonamide groups. One common method includes the condensation of 2-aminophenol with dimethyl sulfate to form the phenoxazine core, followed by sulfonation using chlorosulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-10H-phenoxazine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenoxazine derivatives .

Scientific Research Applications

Chemistry: N,N-Dimethyl-10H-phenoxazine-2-sulfonamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antitumor properties. It has shown promise in inhibiting the growth of certain bacterial and cancer cell lines .

Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-10H-phenoxazine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and antitumor effects. The sulfonamide group plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-10H-phenoxazine-2-sulfonamide is unique due to its combined phenoxazine and sulfonamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

92192-04-6

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N,N-dimethyl-10H-phenoxazine-2-sulfonamide

InChI

InChI=1S/C14H14N2O3S/c1-16(2)20(17,18)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)19-14/h3-9,15H,1-2H3

InChI Key

BVIGLSCRHCOLQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3N2

Origin of Product

United States

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